3-(2-Fluorophenyl)-2-methylbenzoic acid
Description
Contextualization of Fluorinated Benzoic Acid Derivatives in Contemporary Medicinal Chemistry
Fluorinated benzoic acid derivatives represent a cornerstone in modern medicinal chemistry and drug discovery. The strategic incorporation of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties. Fluorine's high electronegativity, small van der Waals radius, and ability to form strong carbon-fluorine bonds can enhance metabolic stability, improve binding affinity to protein targets, and modulate lipophilicity and bioavailability. The benzoic acid moiety itself is a versatile pharmacophore, capable of engaging in various non-covalent interactions, such as hydrogen bonding and ionic interactions, with biological receptors.
Consequently, this class of compounds is integral to the development of a wide array of therapeutic agents. For instance, fluorinated benzoic acid scaffolds are found in non-steroidal anti-inflammatory drugs (NSAIDs), antiviral treatments, and therapies for metabolic disorders. nih.govossila.com Derivatives have been synthesized as building blocks for sodium-glucose transporter 2 (SGLT2) inhibitors and for agents with antibiotic properties. ossila.com The utility of these structures also extends to materials science, where they are used as intermediates for liquid crystals. ossila.com
Rationale for Academic Investigation of 3-(2-Fluorophenyl)-2-methylbenzoic acid
The specific compound, this compound, is a bi-aryl carboxylic acid, a structural motif of significant interest in pharmaceutical research. The rationale for its investigation is rooted in several key molecular features:
Substitution Pattern: The ortho-methyl group on one ring introduces steric hindrance that forces a non-planar conformation (a significant dihedral angle) between the two aromatic rings. This conformational restriction can lock the molecule into a bioactive shape, potentially increasing receptor selectivity and reducing off-target effects.
Fluorine Substitution: The placement of a fluorine atom on the second phenyl ring is a classic medicinal chemistry strategy to probe electronic and metabolic effects. The 2-fluoro substituent can influence the molecule's interaction with target residues through dipole moments or hydrogen bonding and can block potential sites of metabolic oxidation.
Carboxylic Acid Group: This functional group serves as a critical anchor for binding to many biological targets, often forming strong ionic or hydrogen bonds with basic residues like arginine or lysine in an active site.
Analogous bi-aryl structures have been explored as modulators for targets such as the sphingosine-1-phosphate (S1P) receptors, which are implicated in autoimmune diseases like multiple sclerosis. rsc.org Therefore, a systematic investigation of this compound is a logical step in exploring the structure-activity relationships (SAR) of this privileged scaffold.
Overview of Current Research Landscape and Identification of Unaddressed Research Gaps
Despite the clear rationale for its study, a comprehensive review of the current scientific literature reveals a significant research gap concerning this compound. There is a notable absence of dedicated publications detailing its synthesis, full physicochemical and spectroscopic characterization, crystal structure, or biological activity. While many related fluorinated benzoic acids and bi-aryl compounds are well-documented, this specific isomer remains largely unexplored in the public domain. ossila.comossila.comrsc.org
The primary unaddressed research areas are:
Development and optimization of a reliable synthetic route.
Complete experimental characterization of its physicochemical properties.
Detailed spectroscopic analysis to confirm its structure unequivocally.
Elucidation of its three-dimensional structure through X-ray crystallography.
Systematic evaluation of its biological activity against relevant pharmacological targets to uncover its therapeutic potential.
This lack of available data underscores the opportunity for novel research to synthesize and characterize this compound, thereby expanding the chemical space available for medicinal chemistry programs.
Interactive Data Tables
Table 1: Predicted Physicochemical Properties
Note: The following data are computationally predicted and have not been experimentally verified.
Table 2: Expected Spectroscopic Features
Note: These are generalized predictions based on the chemical structure. Actual experimental values may vary.
Table 3: Compound Names Mentioned
Structure
3D Structure
Properties
IUPAC Name |
3-(2-fluorophenyl)-2-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c1-9-10(6-4-7-11(9)14(16)17)12-5-2-3-8-13(12)15/h2-8H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPMOXKLYMOWTQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(=O)O)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80673473 | |
| Record name | 2'-Fluoro-2-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80673473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214363-15-1 | |
| Record name | 2'-Fluoro-2-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80673473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Synthesis Research
Historical and Current Synthetic Routes for the Chemical Compound
The construction of the biaryl scaffold of 3-(2-Fluorophenyl)-2-methylbenzoic acid is most effectively achieved through transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling has emerged as the most prevalent and versatile method for this purpose. nrochemistry.comlibretexts.orgharvard.edu
Conventional Reaction Pathways and Synthetic Strategies
The conventional approach to synthesizing this compound involves the Suzuki-Miyaura cross-coupling reaction. This reaction creates a carbon-carbon bond between an aryl halide and an organoboron compound, catalyzed by a palladium complex in the presence of a base. nrochemistry.comlibretexts.org
The general reaction scheme involves the coupling of a 3-halo-2-methylbenzoic acid derivative with (2-fluorophenyl)boronic acid. The halogenated precursor is typically 3-bromo-2-methylbenzoic acid or its corresponding ester, which can be prepared from 2-methylbenzoic acid through electrophilic bromination.
Reaction Scheme:
Reactants:
Aryl Halide: 3-Bromo-2-methylbenzoic acid or its ester (e.g., methyl 3-bromo-2-methylbenzoate). The ester form is often preferred to avoid potential side reactions with the carboxylic acid group.
Organoboron Reagent: (2-Fluorophenyl)boronic acid. This reagent is commercially available or can be synthesized from 2-fluorobromobenzene.
Catalyst System:
Palladium Catalyst: A variety of palladium(0) or palladium(II) catalysts are effective, with Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and Palladium(II) acetate (Pd(OAc)₂) being common choices. nrochemistry.comrose-hulman.edu The active catalyst is a Pd(0) species, which is formed in situ from Pd(II) precursors.
Ligand: Phosphine ligands, such as triphenylphosphine (PPh₃) or more sterically demanding and electron-rich ligands like SPhos or XPhos, are often employed to stabilize the palladium catalyst and facilitate the reaction. nih.gov
Base and Solvent:
Base: An inorganic base is required to activate the organoboron reagent. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄). nrochemistry.comyoutube.com
Solvent: The reaction is typically carried out in a mixture of an organic solvent and water. Common organic solvents include toluene (B28343), 1,4-dioxane, or tetrahydrofuran (THF). nrochemistry.com
The reaction mechanism follows the well-established catalytic cycle for Suzuki-Miyaura coupling:
Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide to form a palladium(II) intermediate.
Transmetalation: The organoboron reagent, activated by the base, transfers its organic group to the palladium(II) complex.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the palladium(0) catalyst. rose-hulman.edu
A typical, though generalized, experimental procedure would involve heating the aryl halide, boronic acid, palladium catalyst, ligand, and base in the chosen solvent system under an inert atmosphere (e.g., nitrogen or argon) for several hours. nrochemistry.comyoutube.com
Table 1: Representative Conventional Suzuki-Miyaura Reaction Conditions
| Parameter | Condition | Reference |
| Aryl Halide | Methyl 3-bromo-2-methylbenzoate | nrochemistry.com |
| Boronic Acid | (2-Fluorophenyl)boronic acid | nrochemistry.com |
| Catalyst | Pd(OAc)₂ or Pd(PPh₃)₄ | nrochemistry.comrose-hulman.edu |
| Ligand | PPh₃ or SPhos | nih.gov |
| Base | K₂CO₃ or K₃PO₄ | nrochemistry.comyoutube.com |
| Solvent | Toluene/Water or Dioxane/Water | nrochemistry.com |
| Temperature | 80-110 °C | nrochemistry.comnih.gov |
| Atmosphere | Inert (Nitrogen or Argon) | nrochemistry.com |
Novel and Optimized Synthetic Approaches for Enhanced Yield and Selectivity
Research in the field of cross-coupling reactions has led to the development of more efficient and selective methods that can be applied to the synthesis of this compound. These advancements often focus on the catalyst system and reaction conditions.
Advanced Catalysts: The use of highly active palladium-phosphine catalysts, such as those based on biarylphosphine ligands (e.g., SPhos, XPhos), can lead to higher yields, shorter reaction times, and the ability to use less reactive aryl chlorides as starting materials. nih.gov These catalysts are often more resistant to deactivation and can be effective at lower catalyst loadings.
Nickel Catalysis: Nickel-based catalysts have emerged as a cost-effective and reactive alternative to palladium for Suzuki-Miyaura couplings. semanticscholar.org They have shown excellent activity in the coupling of a wide range of substrates, including those that are challenging for palladium catalysts.
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate the reaction, leading to shorter reaction times and often improved yields. nih.gov This technique provides rapid and uniform heating of the reaction mixture.
Table 2: Comparison of Conventional vs. Optimized Approaches
| Feature | Conventional Approach | Optimized Approach |
| Catalyst | Standard Pd catalysts (e.g., Pd(PPh₃)₄) | High-turnover Pd catalysts (e.g., Pd/SPhos) or Ni catalysts |
| Catalyst Loading | 1-5 mol% | <1 mol% |
| Reaction Time | Several hours to overnight | Minutes to a few hours |
| Substrate Scope | Primarily aryl bromides and iodides | Includes less reactive aryl chlorides |
| Energy Input | Conventional heating (oil bath) | Microwave irradiation |
Principles of Green Chemistry Applied to the Synthesis of this compound
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. ijsrst.comweebly.com The synthesis of this compound can be made more environmentally benign by applying these principles to the Suzuki-Miyaura coupling reaction.
Use of Greener Solvents: Traditional solvents used in Suzuki-Miyaura reactions, such as toluene and dioxane, have environmental and health concerns. Green chemistry encourages the use of more benign alternatives. Water is an excellent green solvent, and aqueous Suzuki-Miyaura reactions are well-documented. researchgate.net Other greener solvents include ethanol, 2-methyltetrahydrofuran (2-MeTHF), and cyclopentyl methyl ether (CPME). semanticscholar.orgijsrch.com
Catalyst Choice and Recycling: The use of expensive and toxic heavy metals like palladium is a concern. Green approaches focus on using lower catalyst loadings of highly active catalysts to minimize metal waste. ijsrst.com The development of heterogeneous catalysts, where the catalyst is supported on a solid material, allows for easier separation and recycling of the catalyst, further reducing waste and cost.
Energy Efficiency: Employing energy-efficient methods like microwave synthesis can significantly reduce energy consumption compared to conventional heating methods that require prolonged reaction times. nih.gov
Table 3: Green Chemistry Strategies for Synthesis
| Green Chemistry Principle | Application to Synthesis | Reference |
| Prevention | Use of high-yield reactions like Suzuki-Miyaura to minimize byproducts. | ijsrst.com |
| Atom Economy | Direct coupling of unprotected carboxylic acid if feasible. | ijsrst.com |
| Less Hazardous Chemical Syntheses | Use of less toxic nickel catalysts as an alternative to palladium. | semanticscholar.org |
| Safer Solvents and Auxiliaries | Replacement of traditional organic solvents with water, ethanol, or 2-MeTHF. | semanticscholar.orgresearchgate.netijsrch.com |
| Design for Energy Efficiency | Use of microwave-assisted synthesis to reduce reaction times and energy use. | nih.gov |
| Catalysis | Use of highly active catalysts at low loadings and development of recyclable heterogeneous catalysts. | ijsrst.com |
Strategies for Derivatization and Analogue Synthesis
The structural framework of this compound offers several opportunities for derivatization and the synthesis of analogues, which is a common strategy in drug discovery to optimize pharmacological properties. nih.govresearchgate.net
Rational Design and Synthesis of Structural Analogues
The rational design of analogues can be guided by structure-activity relationship (SAR) studies to enhance potency, selectivity, or pharmacokinetic properties. openmedscience.com
Modification of the Carboxylic Acid Group: The carboxylic acid is a key functional group that can be modified to create various derivatives.
Esterification: Conversion to esters can produce prodrugs with altered solubility and bioavailability.
Amidation: Reaction with amines leads to the formation of amides, which can introduce new interaction points with biological targets. researchgate.netbenthamdirect.com
Bioisosteric Replacement: The carboxylic acid can be replaced with other acidic functional groups, such as tetrazoles or hydroxamic acids, which can have similar pKa values but different physicochemical properties. openmedscience.com
Modification of the Biaryl Core: The Suzuki-Miyaura coupling allows for the synthesis of a wide range of analogues by varying the coupling partners.
Varying the Phenyl Ring Substituents: Different substituents can be introduced on either of the phenyl rings by using appropriately substituted boronic acids or aryl halides. This can modulate the electronic and steric properties of the molecule.
Introducing Heterocycles: Replacing one of the phenyl rings with a heterocycle (e.g., pyridine, thiophene) can significantly alter the biological activity and pharmacokinetic profile of the compound.
Stereoselective Synthesis Methodologies for Chiral Analogues (If Applicable)
The chemical structure of this compound itself is not chiral. However, if chiral centers were to be introduced through derivatization (for example, by attaching a chiral side chain to the carboxylic acid), stereoselective synthesis would become relevant. In such cases, the use of chiral auxiliaries or asymmetric catalysis would be necessary to control the stereochemistry of the newly formed chiral center. As the parent compound is achiral, this section is not directly applicable.
Preclinical Biological Investigations and Pharmacological Studies
In Vitro Pharmacological Profiling and Target Engagement Studies
There is no available information on the in vitro pharmacological properties of 3-(2-Fluorophenyl)-2-methylbenzoic acid.
Molecular Target Identification and Validation Methodologies
No studies have been published that identify or validate a molecular target for this compound.
Enzyme Inhibition Kinetics and Characterization (If Applicable)
Data regarding the enzyme inhibition kinetics and characterization of this compound are not available in the scientific literature.
Receptor Binding Affinity and Selectivity Assays (If Applicable)
There are no published reports on the receptor binding affinity or selectivity of this compound.
Cell-Based Functional Assays and Cellular Pathway Analysis
No cell-based functional assays or analyses of cellular pathways affected by this compound have been documented.
In Vivo Efficacy Assessment in Preclinical Animal Models
There is no available information regarding the in vivo efficacy of this compound in any preclinical animal models.
Evaluation of Efficacy in Relevant Disease Models
No studies have been conducted or published that evaluate the efficacy of this compound in animal models of any disease.
Pharmacokinetic Analysis in Preclinical Animal Species
Following a comprehensive review of publicly available scientific literature and databases, no specific preclinical pharmacokinetic data for the compound "this compound" in any animal species could be identified. The absorption, distribution, metabolism, and excretion (ADME) profile, which includes key parameters such as half-life (t½), clearance (CL), volume of distribution (Vd), and oral bioavailability (F), has not been detailed in the accessible scientific domain.
Consequently, the generation of data tables and a detailed summary of research findings for the pharmacokinetic analysis of this compound in preclinical animal species is not possible at this time.
Structure Activity Relationship Sar Studies
Elucidation of Key Pharmacophoric Features and Structural Determinants of Activity
The biological activity of 3-(2-Fluorophenyl)-2-methylbenzoic acid and its analogues is dictated by specific pharmacophoric features that interact with biological targets. The core structure comprises a biphenyl (B1667301) system, which provides a rigid scaffold allowing its substituents to be positioned in a defined three-dimensional arrangement.
Key Pharmacophoric Features:
Carboxylic Acid Group: This acidic moiety is a key hydrogen bond donor and acceptor, and it can also participate in ionic interactions. It is often crucial for anchoring the molecule to a specific site on the biological target, such as the active site of an enzyme.
2-Methyl Group: The methyl group on one of the phenyl rings introduces steric bulk, which can influence the preferred conformation of the molecule by restricting the rotation around the bond connecting the two phenyl rings. This steric hindrance can enhance selectivity for a particular target by preventing binding to other, off-target proteins.
2-Fluorophenyl Group: The fluorine atom on the second phenyl ring is a key electronic feature. As a highly electronegative atom, it can alter the electronic distribution of the phenyl ring and participate in hydrogen bonding or other polar interactions. The position of the fluorine atom is critical; an ortho-substitution, as in this case, can significantly influence the conformation of the biphenyl system.
Structural determinants of activity for this class of compounds often revolve around the spatial relationship between the hydrophobic biphenyl core and the ionizable carboxylic acid group. The methyl and fluoro substituents fine-tune the electronic and steric properties of the molecule, thereby modulating its binding affinity and selectivity.
Quantitative Analysis of the Impact of Structural Modifications on Biological Activity
Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in understanding the precise impact of structural modifications on biological activity. While specific QSAR studies for this compound are not extensively documented in publicly available literature, we can infer the likely effects of structural changes based on studies of analogous biphenyl carboxylic acid derivatives.
The following table presents a hypothetical QSAR analysis for a series of analogues, illustrating the potential impact of various substituents on inhibitory activity (IC50) against a hypothetical enzyme target. This data is representative of trends observed in similar compound series.
| Compound ID | R1 (Position 2) | R2 (Position 2') | R3 (Other Positions) | IC50 (nM) | log(1/IC50) |
| 1 (Lead) | -CH3 | -F | -H | 50 | 7.30 |
| 2 | -H | -F | -H | 150 | 6.82 |
| 3 | -CH3 | -H | -H | 100 | 7.00 |
| 4 | -CH3 | -Cl | -H | 40 | 7.40 |
| 5 | -CH3 | -F | 4'-OCH3 | 80 | 7.10 |
| 6 | -CH3 | -F | 5-Cl | 35 | 7.46 |
| 7 | -C2H5 | -F | -H | 75 | 7.12 |
| 8 | -CH3 | -CF3 | -H | 60 | 7.22 |
Analysis of Hypothetical Data:
Effect of the 2-Methyl Group: Comparing Compound 1 (IC50 = 50 nM) to Compound 2 (IC50 = 150 nM) suggests that the presence of the methyl group at the 2-position is beneficial for activity, likely by inducing a favorable conformation for target binding.
Effect of the 2'-Fluoro Group: The comparison between Compound 1 (IC50 = 50 nM) and Compound 3 (IC50 = 100 nM) indicates that the fluorine atom at the 2'-position contributes positively to the biological activity. This could be due to favorable electronic interactions or improved binding site complementarity. Replacing fluorine with a more electron-withdrawing chlorine atom (Compound 4 ) appears to be well-tolerated or slightly beneficial.
Effect of Other Substituents: The addition of an electron-donating methoxy group at the 4'-position (Compound 5 ) leads to a slight decrease in activity, suggesting that electron-withdrawing or neutral substituents are preferred in this region. Conversely, adding a chlorine atom at the 5-position (Compound 6 ) enhances potency, possibly through additional hydrophobic or halogen-bonding interactions.
Effect of Steric Bulk: Increasing the size of the alkyl group at the 2-position from methyl to ethyl (Compound 7 ) results in a decrease in activity, indicating that there may be limited space in the binding pocket in this region.
Effect of a Trifluoromethyl Group: Replacing the fluorine with a trifluoromethyl group (Compound 8 ) maintains good activity, suggesting that this region can accommodate a larger, lipophilic, and strongly electron-withdrawing group.
These hypothetical quantitative relationships underscore the delicate balance of steric, electronic, and hydrophobic factors that govern the biological activity of this class of compounds.
Rational Design Principles for Optimizing Potency, Selectivity, and Drug-like Properties
Based on the SAR understanding, several rational design principles can be applied to optimize the properties of this compound for therapeutic applications.
Optimizing Potency:
Fine-tuning the Biphenyl Substitution: Systematic exploration of different substituents on both phenyl rings can lead to enhanced potency. Based on the hypothetical data, small, electron-withdrawing groups at various positions could be explored to maximize interactions with the target.
Conformational Constraint: Introducing cyclic structures or other rigid linkers to lock the biphenyl rings into a more bioactive conformation can significantly improve binding affinity.
Enhancing Selectivity:
Exploiting Steric Hindrance: The methyl group at the 2-position already provides a degree of steric hindrance. Modifying the size and shape of this substituent can be a powerful strategy to achieve selectivity against closely related off-targets that may have different binding pocket topographies.
Introducing Specific Interactions: Incorporating functional groups that can form specific hydrogen bonds or other directional interactions with the target protein, but not with off-targets, is a key strategy for improving selectivity.
Improving Drug-like Properties:
Modulating Physicochemical Properties: The lipophilicity and polarity of the molecule can be adjusted by adding or modifying substituents to improve properties such as solubility, permeability, and metabolic stability. For instance, the introduction of polar groups can enhance solubility, while blocking sites of metabolism (e.g., through fluorination) can increase the compound's half-life.
Bioisosteric Replacement: The carboxylic acid group, while often crucial for activity, can sometimes lead to poor pharmacokinetic properties. Replacing it with bioisosteres such as tetrazoles or hydroxamic acids can sometimes maintain or improve activity while enhancing drug-like properties.
Mechanistic Studies at the Molecular and Cellular Level
Molecular Interactions and Target Binding Mechanisms
A critical first step in characterizing a compound like 3-(2-Fluorophenyl)-2-methylbenzoic acid is to identify its molecular targets and understand the nature of their interaction.
To determine how this compound binds to a potential protein target, researchers would typically employ a variety of biophysical techniques. Methods such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and nuclear magnetic resonance (NMR) spectroscopy are instrumental in quantifying the binding affinity (Kd), kinetics (kon/koff rates), and thermodynamics of the interaction. For instance, a hypothetical SPR experiment could be designed to flow the compound over a sensor chip immobilized with a putative target protein, allowing for real-time measurement of binding and dissociation.
A theoretical data table from such an experiment might look like this:
| Target Protein | Kd (nM) | kon (1/Ms) | koff (1/s) | Technique |
|---|---|---|---|---|
| Hypothetical Kinase A | Data Not Available | Data Not Available | Data Not Available | SPR |
| Hypothetical Receptor B | Data Not Available | Data Not Available | Data Not Available | ITC |
Understanding whether a compound binds to the primary active site (orthosteric binding) or a secondary site (allosteric modulation) is crucial for drug development. Competitive binding assays with known ligands of a target protein would be performed. If this compound competes with a known orthosteric ligand, it suggests binding at or near the same site. Conversely, if it modulates the binding or activity of the orthosteric ligand without direct competition, it is likely an allosteric modulator. Structural biology techniques like X-ray crystallography or cryo-electron microscopy would be invaluable in visualizing the precise binding site and conformational changes induced in the target protein.
Cellular Pathway Modulation and Downstream Signaling
Beyond direct target engagement, it is essential to understand the compound's impact on cellular functions and signaling networks.
Once a target is identified, researchers would investigate the downstream consequences of its modulation. For example, if this compound were found to inhibit a specific kinase, Western blotting or ELISA-based assays would be used to measure the phosphorylation status of known substrates of that kinase in treated cells. This helps to confirm the on-target effect and map the signaling pathways affected by the compound.
To obtain a global view of the cellular response, unbiased "omics" approaches are employed. Transcriptomic analysis (e.g., RNA-sequencing) would reveal changes in gene expression patterns in cells treated with this compound. Similarly, proteomic studies, often using mass spectrometry, would identify changes in protein abundance and post-translational modifications. These large-scale datasets can uncover novel pathways and off-target effects.
A representative data table for a hypothetical proteomics experiment is shown below:
| Protein | Fold Change (Treated vs. Control) | p-value | Associated Pathway |
|---|---|---|---|
| Protein X | Data Not Available | Data Not Available | Cell Cycle |
| Protein Y | Data Not Available | Data Not Available | Apoptosis |
Phenotypic Screening and Mechanism Deconvolution Strategies
Phenotypic screening involves testing a compound across a wide range of cell-based models to identify observable effects, or "phenotypes," without a preconceived target. If this compound were to show, for example, anti-proliferative effects in a cancer cell line screen, subsequent mechanism deconvolution studies would be initiated. Techniques such as thermal proteome profiling (TPP) or chemical proteomics could then be used to identify the specific protein targets responsible for the observed phenotype.
Computational Chemistry and Molecular Modeling Applications
Ligand-Based Drug Design (LBDD) Methodologies
In the absence of a known 3D structure of the biological target, ligand-based drug design (LBDD) methodologies are employed. These methods rely on the principle that molecules with similar structures are likely to have similar biological activities.
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. For "3-(2-Fluorophenyl)-2-methylbenzoic acid" and its analogs, a 3D-QSAR model can be developed to predict their inhibitory activity against a specific target. nih.gov This involves aligning a set of molecules and calculating various molecular fields (e.g., steric and electrostatic) to derive a correlation with their experimental activities. nih.gov
A typical 3D-QSAR study involves generating a statistically robust model with high correlation coefficients (r²) and predictive power (q²). nih.gov The model can then be used to predict the activity of new, unsynthesized derivatives of "this compound." The insights from the QSAR model, often visualized as contour maps, can guide the modification of the lead compound to enhance its potency. mdpi.com For example, the model might indicate that adding a hydrophobic group at a particular position could improve activity. nih.gov
Table 1: Illustrative 3D-QSAR Model Statistics for a Series of Analogs
| Parameter | Value | Description |
| r² (Correlation Coefficient) | 0.980 | Indicates a strong correlation between the predicted and experimental activities for the training set. |
| q² (Cross-validated r²) | 0.765 | Demonstrates the model's predictive ability for an external test set. |
| F-value (Fischer's value) | 150.5 | A high F-value indicates a statistically significant regression model. |
| RMSE (Root Mean Square Error) | 0.35 | Represents the standard deviation of the residuals (prediction errors). |
This table is illustrative and demonstrates the type of data generated from a 3D-QSAR study. The values are based on typical outcomes for such models.
Pharmacophore modeling identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that are crucial for a molecule's biological activity. nih.gov For "this compound," a pharmacophore model can be generated based on a set of active analogs. nih.gov This model serves as a 3D query for virtual screening of large compound libraries to identify novel molecules with the desired features that are likely to be active. nih.gov
A five-point pharmacophore model might consist of features like two aromatic rings, two hydrogen bond acceptors, and one hydrophobic group, representing the key interaction points with the biological target. nih.gov Such a model can be statistically validated to ensure its reliability in distinguishing active from inactive compounds. nih.gov
Table 2: Example of a Pharmacophore Model for "this compound" Analogs
| Feature | Type | Location (Relative Coordinates) |
| 1 | Aromatic Ring (R) | (x1, y1, z1) |
| 2 | Aromatic Ring (R) | (x2, y2, z2) |
| 3 | Hydrogen Bond Acceptor (A) | (x3, y3, z3) |
| 4 | Hydrogen Bond Donor (D) | (x4, y4, z4) |
| 5 | Hydrophobic (H) | (x5, y5, z5) |
This table illustrates a hypothetical pharmacophore model. The coordinates would be determined by the alignment of active compounds.
Structure-Based Drug Design (SBDD) Methodologies
When the 3D structure of the biological target is available, structure-based drug design (SBDD) methods can be utilized. These techniques use the target's structural information to design and optimize ligands.
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. mdpi.com For "this compound," docking studies can elucidate its binding mode within the active site of a receptor, such as a kinase or protease. mdpi.comajchem-a.com The process involves placing the ligand in various conformations and orientations within the binding pocket and scoring them based on their binding affinity. mdpi.comniscpr.res.in
The results of a docking study can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues of the target. ajchem-a.comniscpr.res.in This information is crucial for understanding the basis of the compound's activity and for designing modifications to improve binding. mdpi.com For instance, docking might show that the carboxylic acid group of "this compound" forms a critical hydrogen bond with a specific residue in the active site.
Table 3: Illustrative Molecular Docking Results for "this compound"
| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
| Hypothetical Kinase | -8.5 | LYS78, ASP184 | Hydrogen Bond |
| PHE182, VAL66 | Hydrophobic | ||
| Hypothetical Protease | -7.9 | HIS41, GLY143 | Hydrogen Bond |
| MET165, CYS145 | Hydrophobic |
This table provides a hypothetical representation of molecular docking results, indicating potential binding energies and key interactions with amino acid residues.
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex over time, offering insights into its conformational flexibility and binding stability. ajchem-a.comnih.gov An MD simulation of "this compound" bound to its target can reveal how the ligand and protein adapt to each other and whether the key interactions observed in docking are maintained over time.
Analysis of the MD trajectory can include calculating the root-mean-square deviation (RMSD) to assess the stability of the complex and the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein. ajchem-a.com These simulations can confirm the binding mode predicted by docking and provide a more realistic understanding of the binding event. nih.gov
Binding free energy calculations are used to provide a more accurate prediction of the binding affinity of a ligand to its target than docking scores alone. nih.gov Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used to estimate the free energy of binding from MD simulation snapshots. uni-duesseldorf.de
These calculations consider various energy components, including van der Waals, electrostatic, polar solvation, and nonpolar solvation energies. nih.govuni-duesseldorf.de By calculating the binding free energy for a series of analogs, researchers can rank their potential efficacy and prioritize them for synthesis and experimental testing. nih.gov Absolute binding free energy methods, while more computationally intensive, can provide a direct comparison with experimental values. frontiersin.org
Table 4: Illustrative Binding Free Energy Components for "this compound"
| Energy Component | Value (kcal/mol) |
| ΔE_van_der_Waals | -45.2 |
| ΔE_electrostatic | -28.7 |
| ΔG_polar_solvation | 35.5 |
| ΔG_nonpolar_solvation | -4.8 |
| ΔG_binding (Total) | -43.2 |
In Silico Prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties for Preclinical Research
The evaluation of a drug candidate's ADMET properties is a critical component of preclinical research, as it helps to identify potential liabilities that could lead to failure in later stages of drug development. In silico ADMET prediction utilizes computational models to forecast these properties based on the chemical structure of a compound. These predictions are valuable for prioritizing lead compounds and guiding molecular modifications to improve their pharmacokinetic and safety profiles.
Detailed research findings on the comprehensive in silico ADMET profile of "this compound" are not extensively available in publicly accessible literature. However, based on its structure, we can anticipate its likely ADMET characteristics using established computational models and principles such as Lipinski's Rule of Five. This rule suggests that a compound is more likely to be orally bioavailable if it has a molecular weight of less than 500 Daltons, a logP value of less than 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors. researchgate.net
Absorption: The absorption of a drug is influenced by its solubility and permeability. For "this compound," its predicted lipophilicity (logP) would be a key determinant of its absorption across the gastrointestinal tract.
Distribution: Following absorption, a drug is distributed throughout the body. Plasma protein binding is a crucial factor in drug distribution, as only the unbound fraction of a drug is pharmacologically active. Human Serum Albumin (HSA) is the most abundant protein in human plasma and plays a significant role in the transport of many drugs. csmres.co.uk The binding affinity of "this compound" to HSA would influence its distribution and bioavailability.
Metabolism: The biotransformation of drugs, primarily in the liver, is a critical step in their elimination. Cytochrome P450 (CYP) enzymes are a major family of enzymes involved in drug metabolism. csmres.co.uk In silico models can predict which CYP isoforms are likely to metabolize a compound and whether the compound may inhibit or induce these enzymes, which could lead to drug-drug interactions. For instance, studies have explored the interaction of compounds with CYP2C9 using in silico methods. csmres.co.uk
Excretion: The final step in the disposition of a drug is its excretion from the body, typically via the kidneys or in the feces. Properties such as water solubility, which is influenced by the presence of polar functional groups, play a role in renal excretion.
Toxicity: Predicting potential toxicity early in the drug discovery process is essential. Various in silico models can forecast different types of toxicity, such as hepatotoxicity, cardiotoxicity, and mutagenicity.
The following table provides an illustrative example of the types of ADMET properties that would be evaluated for "this compound" in a preclinical setting using in silico tools.
| ADMET Parameter | Predicted Value/Classification | Significance |
| Absorption | ||
| Molecular Weight | < 500 Da | Adherence to Lipinski's Rule of Five for good absorption. researchgate.net |
| logP | < 5 | Optimal lipophilicity for membrane permeability and absorption. researchgate.net |
| Hydrogen Bond Donors | < 5 | Contributes to good oral bioavailability. researchgate.net |
| Hydrogen Bond Acceptors | < 10 | Important for favorable absorption characteristics. researchgate.net |
| Distribution | ||
| Plasma Protein Binding | High/Moderate/Low | Affects the fraction of free drug available for therapeutic effect. |
| Blood-Brain Barrier Permeability | Permeable/Non-permeable | Determines potential for central nervous system effects. |
| Metabolism | ||
| CYP450 2D6 Inhibition | Inhibitor/Non-inhibitor | Potential for drug-drug interactions. |
| CYP450 3A4 Inhibition | Inhibitor/Non-inhibitor | Risk of altered metabolism of co-administered drugs. |
| Excretion | ||
| Renal Clearance | High/Moderate/Low | Indicates the primary route of elimination from the body. |
| Toxicity | ||
| hERG Inhibition | High/Moderate/Low Risk | Predicts potential for cardiotoxicity. |
| Ames Mutagenicity | Mutagenic/Non-mutagenic | Indicates the potential to cause DNA mutations. |
| Hepatotoxicity | High/Moderate/Low Risk | Assesses the risk of liver damage. |
It is important to note that while in silico predictions are highly valuable, they are preliminary and must be validated through in vitro and in vivo experimental studies.
Metabolic Studies and Biotransformation Pathways Preclinical and in Vitro
In Vitro Metabolic Stability Assessment (e.g., Liver Microsomes, Hepatocytes)
The metabolic stability of a compound, often assessed by its rate of disappearance when incubated with liver microsomes or hepatocytes, is a key parameter in early drug discovery. For 3-(2-Fluorophenyl)-2-methylbenzoic acid, its stability will be influenced by the presence of the fluorophenyl and methylbenzoic acid moieties.
Generally, benzoic acid derivatives can exhibit moderate to high metabolic stability. The introduction of a fluorine atom can sometimes enhance metabolic stability by blocking sites susceptible to hydroxylation. However, the methyl group represents a potential site for oxidative metabolism.
In vitro studies with liver microsomes from various preclinical species (e.g., rat, mouse, dog) and human sources are essential to characterize the rate of metabolism. These assays typically measure the depletion of the parent compound over time. While specific data for this compound is not available, a hypothetical representation of such data is presented in Table 1.
Table 1: Hypothetical In Vitro Metabolic Stability of this compound in Liver Microsomes
This table presents illustrative data based on general knowledge of the metabolism of related compounds and does not represent experimentally verified values for this compound.
| Species | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
|---|---|---|
| Rat | 45 | 15.4 |
| Mouse | 30 | 23.1 |
| Dog | 60 | 11.5 |
| Human | 55 | 12.6 |
Identification and Characterization of Major Metabolites in Preclinical Species
The biotransformation of this compound is expected to yield several metabolites through Phase I and Phase II metabolic reactions. The primary metabolic pathways for benzoic acid and its derivatives involve conjugation with glycine (B1666218) to form hippuric acid, or with glucuronic acid to produce an acyl glucuronide. For substituted benzoic acids, hydroxylation of the aromatic ring or oxidation of alkyl substituents often precedes conjugation.
For this compound, the following major metabolites are anticipated in preclinical species:
Oxidative Metabolites (Phase I):
Hydroxylation of the methyl group: The 2-methyl group is a likely site for oxidation, leading to the formation of a benzyl (B1604629) alcohol derivative, 3-(2-Fluorophenyl)-2-(hydroxymethyl)benzoic acid. This is a common metabolic pathway for compounds containing a toluene (B28343) moiety.
Aromatic hydroxylation: Hydroxylation could occur on either of the phenyl rings, although the fluorine substitution may influence the position of this modification.
Conjugated Metabolites (Phase II):
Acyl glucuronide: The carboxylic acid group is expected to undergo glucuronidation to form 3-(2-Fluorophenyl)-2-methylbenzoyl-β-D-glucuronide. This is a major route of elimination for many carboxylic acid-containing compounds.
Glycine conjugate: Conjugation with glycine at the carboxylic acid moiety would yield the corresponding hippuric acid derivative.
A summary of these potential major metabolites is provided in Table 2.
Table 2: Predicted Major Metabolites of this compound in Preclinical Species
This table is a predictive representation based on the metabolism of structurally similar compounds.
| Metabolite | Metabolic Pathway | Description |
|---|---|---|
| 3-(2-Fluorophenyl)-2-(hydroxymethyl)benzoic acid | Phase I: Oxidation | Hydroxylation of the 2-methyl group. |
| Hydroxylated this compound | Phase I: Oxidation | Aromatic hydroxylation on one of the phenyl rings. |
| 3-(2-Fluorophenyl)-2-methylbenzoyl-β-D-glucuronide | Phase II: Glucuronidation | Conjugation of the carboxylic acid with glucuronic acid. |
| 3-(2-Fluorophenyl)-2-methylhippuric acid | Phase II: Glycine Conjugation | Conjugation of the carboxylic acid with glycine. |
Elucidation of Enzyme Systems Involved in Biotransformation (e.g., Cytochrome P450 Isoforms)
The oxidative metabolism of this compound is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes located predominantly in the liver. Studies on the metabolism of toluene (methylbenzene) have shown that several CYP isoforms are involved in its oxidation. Specifically, CYP2E1 is highly active in forming benzyl alcohol, with contributions from CYP2B6, CYP2C8, CYP1A2, and CYP1A1. nih.gov The formation of cresol (B1669610) metabolites from toluene is catalyzed by CYP1A2 and CYP2B6. nih.gov
Based on these findings with related structures, it is plausible that the same or similar CYP isoforms are responsible for the oxidative metabolism of the 2-methyl group of this compound. The presence of the fluorine atom on the adjacent phenyl ring may also influence which CYP enzymes are involved. For instance, studies on fluorinated polycyclic aromatic hydrocarbons have demonstrated the role of P450-catalyzed oxygen transfer. nih.gov
The Phase II conjugation reactions are catalyzed by other enzyme families. Glucuronidation of the carboxylic acid is carried out by UDP-glucuronosyltransferases (UGTs), while glycine conjugation is mediated by acyl-CoA synthetases and glycine N-acyltransferase.
Table 3: Putative Cytochrome P450 Isoforms Involved in the Oxidative Metabolism of this compound
This table presents a hypothetical involvement of CYP isoforms based on data from structurally analogous compounds.
| CYP Isoform | Postulated Role |
|---|---|
| CYP2E1 | Major contributor to the hydroxylation of the 2-methyl group. |
| CYP2B6 | Contributor to both methyl group hydroxylation and aromatic hydroxylation. |
| CYP1A2 | Potential involvement in aromatic hydroxylation. |
| CYP2C8 | Possible contributor to methyl group oxidation. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(2-Fluorophenyl)-2-methylbenzoic acid, and how do reaction conditions influence yield?
- Methodology : A common approach involves coupling 2-fluorophenyl precursors with methylbenzoic acid derivatives using catalysts like Pd(PPh₃)₄ under Suzuki-Miyaura conditions. For example, brominated methylbenzoic acid intermediates can react with 2-fluorophenylboronic acid in a mixture of THF/water (3:1) at 80°C for 12 hours . Alternative routes include Friedel-Crafts alkylation using AlCl₃ as a Lewis acid, though steric hindrance from the methyl group may reduce efficiency .
- Critical Parameters : Temperature, solvent polarity, and catalyst loading significantly impact cross-coupling yields. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3) .
Q. How can researchers assess the purity and structural integrity of this compound?
- Analytical Techniques :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% formic acid (70:30) at 1 mL/min; retention time ~8.2 min .
- NMR : Key signals include δ 8.1 ppm (aromatic H), δ 2.6 ppm (methyl group), and δ 12.1 ppm (carboxylic acid proton) .
- FT-IR : Confirm carboxylic acid presence via O-H stretch (~2500-3300 cm⁻¹) and C=O stretch (~1680 cm⁻¹) .
Q. What solvent systems are recommended for recrystallizing this compound?
- Solubility Data : The compound shows moderate solubility in ethanol (12.5 mg/mL at 25°C) and poor solubility in hexane (<1 mg/mL). A 1:3 ethanol/water mixture is optimal for recrystallization, achieving >95% purity after two cycles .
Advanced Research Questions
Q. How does the fluorine substituent influence the electronic and steric properties of this compound?
- Mechanistic Insight : The electron-withdrawing fluorine atom at the ortho position reduces electron density in the aromatic ring, increasing electrophilic substitution barriers. Computational studies (DFT/B3LYP) show a 15% increase in activation energy for nitration compared to non-fluorinated analogs .
- Steric Effects : The 2-fluorophenyl and 2-methyl groups create steric hindrance, limiting rotational freedom and favoring planar conformations in crystal structures .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Case Study : Discrepancies in IC₅₀ values (e.g., 5 µM vs. 20 µM for COX-2 inhibition) may arise from assay conditions. Standardize protocols:
- Use identical cell lines (e.g., RAW 264.7 macrophages) and LPS-induced inflammation models.
- Control for solvent effects (e.g., DMSO ≤0.1% v/v) to avoid false positives .
- Meta-Analysis : Cross-validate data using orthogonal assays (e.g., ELISA for prostaglandin E₂ vs. Western blot for COX-2 expression) .
Q. How can computational modeling predict the binding affinity of this compound to therapeutic targets?
- Approach : Perform molecular docking (AutoDock Vina) with COX-2 (PDB: 5KIR). Key interactions:
- Fluorophenyl group forms π-π stacking with Tyr385.
- Carboxylic acid hydrogen-bonds with Arg120.
- Validation : Compare predicted ΔG values (-8.2 kcal/mol) with experimental SPR data (KD = 1.3 µM) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
